Tetrahydrofuran

polyurethane elastomers mechanical properties tensile strength

Selecting Polytetrahydrofuran (PTMEG, CAS 24979-97-3) over lower-cost alternatives like PPG or PEG is a performance-critical engineering decision. PTMEG-based polyurethanes deliver 66% higher tensile strength (7,500 PSI vs. 4,510 PSI) and 40% higher modulus (5,000 PSI vs. 3,560 PSI). It uniquely enables strain-induced crystallization, achieving exceptional elastic recovery (≈500% elongation) essential for premium spandex and dynamic elastomer applications. Its ether backbone guarantees hydrolytic stability that polyester polyols cannot match. Specify molecular weight grade (e.g., PTMEG-1000 for maximum modulus/tear strength) to fine-tune performance. This is the irreplaceable industry standard for high-load wheels, underwater seals, and medical-grade TPU.

Molecular Formula C4H8O
C4H8O
(CH2)3CH2O
Molecular Weight 72.11 g/mol
CAS No. 24979-97-3
Cat. No. B3422225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran
CAS24979-97-3
Molecular FormulaC4H8O
C4H8O
(CH2)3CH2O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CCOC1
InChIInChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2
InChIKeyWYURNTSHIVDZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 200 kg / 25 ml / 1 l / 18 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
13.87 M
Miscible with alcohols, ketones, esters, hydrocarbons, and ethers.
Very soluble in acetone, benzene, ether, ethanol, and chloroform
30% IN WATER AT 25 °C
Miscible in water at 25 °C
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Polytetrahydrofuran (PTMEG) CAS 24979-97-3: Procurement-Grade Specifications and Polyol Classification


Polytetrahydrofuran (CAS 24979-97-3), also designated as poly(tetramethylene ether) glycol (PTMEG) or poly(tetramethylene oxide), is a linear polyether diol produced via cationic ring-opening polymerization of tetrahydrofuran [1]. The homopolymer is characterized by terminal hydroxyl groups and a repeat unit of –[CH₂CH₂CH₂CH₂O]–, yielding molecular weights typically ranging from 250 to 3000 Da for commercial grades [2]. At ambient temperature, PTMEG exists as a white waxy solid that transitions to a colorless, low-viscosity liquid upon gentle heating above approximately 30–36°C . The compound serves as the predominant soft segment precursor for high-performance polyurethane elastomers, spandex fibers, thermoplastic polyurethanes (TPUs), and copolyester elastomers, where its unique balance of hydrolytic stability, low-temperature flexibility, and dynamic mechanical performance distinguishes it from alternative polyether and polyester polyols [3].

Polytetrahydrofuran (PTMEG) CAS 24979-97-3: Why Polyether Polyol Interchangeability Is Not Feasible


The substitution of polytetrahydrofuran (PTMEG) with alternative polyether polyols such as polypropylene glycol (PPG) or polyethylene glycol (PEG) in polyurethane formulations leads to significant and quantifiable performance degradation. While all polyether polyols share ether backbone chemistry, PTMEG's regular tetramethylene repeat unit imparts a unique combination of strain-induced crystallization, exact difunctionality, and low acid values that directly translate into superior tensile strength, higher modulus, enhanced tear resistance, and improved hydrolytic stability in the resulting elastomers [1]. Industrial experience confirms that PPG-based spandex fibers exhibit properties generally inferior to those based on PTMEG, and consequently PPG has not been commercially utilized as a primary soft segment in spandex production despite its lower cost [2]. The procurement decision to select PTMEG over lower-cost alternatives is therefore not a matter of generic polyol interchangeability but a performance-critical engineering choice substantiated by head-to-head comparative data presented below.

Polytetrahydrofuran (PTMEG) CAS 24979-97-3: Quantitative Differentiation Evidence Versus Comparator Polyols


PTMEG vs. PPG Polyurethane Elastomers: Head-to-Head Tensile Strength and Modulus Comparison

In a direct industrial comparison of polyurethane elastomers prepared from PTMEG versus polypropylene glycol (PPG) under identical formulation conditions, the PTMEG-based elastomer exhibited substantially superior mechanical properties. The tensile strength of the PTMEG polyurethane reached 7500 PSI, representing a 66.3% increase over the 4510 PSI measured for the PPG counterpart [1]. Similarly, the 100% modulus (force required for 100% elongation) was 2200 PSI for PTMEG versus 1705 PSI for PPG, and the 300% modulus was 5000 PSI versus 3560 PSI. Elongation at break was comparable at 350% (PTMEG) versus 335% (PPG).

polyurethane elastomers mechanical properties tensile strength

PTMEG vs. PPG vs. PEG Polyurethane Films: Comparative Thermal Stability and Mechanical Strength

A controlled laboratory study synthesized transparent polyurethane elastomers using HMDI (cyclohexyl methane diisocyanate) with three different polyether diols: PTMG (PTMEG), PPG (polyoxypropylene glycol), and PEG (polyoxyethylene glycol). Under identical synthesis and testing conditions, the thermal stability, two-phase compatibility, and mechanical strength of the PU film based on PTMG were all superior to those of films based on both PPG and PEG [1]. The study further quantified that the transmittance of PU films based on PPG and PTMG were significantly better than that of PEG, confirming PTMG's advantage in optical clarity alongside mechanical and thermal performance.

transparent polyurethane thermal stability polyether soft segment

PTMEG vs. Polyester Polyols: Hydrolytic Stability Differentiation

Polyether polyols, and specifically PTMEG, demonstrate fundamentally superior resistance to hydrolytic cleavage compared to polyester-type polyols [1]. PTMEG-based polyurethanes are explicitly recognized for their superior resistance to hydrolytic degradation, a property derived from the inherent chemical stability of the ether linkage contrasted with the hydrolytically labile ester bond present in polyester polyols such as poly(butylene adipate) (PBA) and polycaprolactone (PCL) [2]. This differential is not marginal but categorical: PTMEG-based elastomers maintain mechanical integrity under prolonged exposure to moisture and elevated humidity that would cause catastrophic failure in polyester-based urethanes.

hydrolytic stability polyurethane degradation polyol selection

PTMEG Molecular Weight (Mn ~1000) vs. Mn ~2000: Property Tuning and Hard Segment Content Effects

Within the PTMEG family, molecular weight selection is a critical procurement and formulation variable. A comparative study of thermoplastic polyurethane elastomers (TPUs) synthesized using PTMEG-1000 versus PTMEG-1800 revealed distinct performance trade-offs. TPU synthesized using PTMEG-1000 exhibited better comprehensive mechanical properties than that using PTMEG-1800 [1]. When benchmarked against a commercial Noveon TPU product, the PTMEG-1000-based TPU demonstrated better mechanical properties in 100% elongation modulus, 300% elongation modulus, and tear strength, though it showed lower breaking elongation and tensile strength. Additionally, as hard segment content increased, both PTMEG-1000 and PTMEG-1800 TPUs exhibited increased hardness, tensile strength, set-out modulus, and tear strength, while breaking elongation decreased.

molecular weight optimization thermoplastic polyurethane hard segment content

PTMEG Low-Temperature Flexibility and Glass Transition Temperature (Tg ≈ -76°C)

The intrinsic glass transition temperature (Tg) of PTMEG has been measured at -76°C, as reported in supplier technical datasheets for the pure polyol . This exceptionally low Tg is a fundamental material property that directly imparts superior retention of physical properties and impact resistance at very low temperatures in the resulting polyurethane elastomers [1]. Polyether polyols as a class have low Tg values, but PTMEG's specific value of -76°C positions it among the most flexible soft segment precursors available. When incorporated into polyurethane, the PTMEG soft segment maintains segmental mobility and elastic recovery at temperatures far below freezing, enabling performance in arctic and cryogenic applications.

low-temperature flexibility glass transition temperature cold impact resistance

PTMEG-2000 Thermal Decomposition Onset Temperature and Cycling Stability

Thermal analysis of PTMEG-2000 (Mn ~2000) revealed a thermal decomposition onset temperature of 266.05°C, with performance remaining stable after 20 thermal cycles [1]. The material exhibited an exothermic phase change temperature range from 8.5°C to -1.2°C with an enthalpy of 94.3 J/g. These thermal parameters define the upper processing temperature limits and thermal cycling durability of PTMEG in polyurethane manufacturing. For comparison, copolymers incorporating PTMEG segments have demonstrated thermal stability at Td-5% around 370°C [2], highlighting the thermal robustness that PTMEG imparts to final polymer products.

thermal stability decomposition temperature thermal cycling

Polytetrahydrofuran (PTMEG) CAS 24979-97-3: Evidence-Backed Industrial and Research Application Scenarios


High-Performance Polyurethane Elastomers for Wheels, Rollers, and Dynamic Applications

PTMEG (CAS 24979-97-3) is the polyol of choice for cast polyurethane elastomers in high-load, high-abrasion dynamic applications. The direct head-to-head comparison data showing PTMEG-based elastomers deliver 66% higher tensile strength (7500 PSI vs. 4510 PSI) and 40% higher 300% modulus (5000 PSI vs. 3560 PSI) compared to PPG-based counterparts [1] directly supports the procurement decision for PTMEG in industrial wheels, rollers, caster treads, and roll covers. The higher Bashore rebound value (48% vs. 37%) further confirms superior dynamic energy return and reduced heat buildup under cyclic loading. For applications where impingement abrasion resistance and low hysteresis are critical performance requirements, PTMEG provides quantifiable and commercially significant advantages over lower-cost PPG alternatives.

Spandex and Elastic Fibers Requiring Superior Fiber Physical Properties

PTMEG constitutes the soft segment in approximately 85% of global spandex fiber production, a market dominance substantiated by patent evidence confirming that polyoxypropylene (PPG)-derived spandex fibers exhibit properties generally inferior to those based on PTMEG, and consequently PPG has not been commercially utilized in spandex production [2]. PTMEG-based spandex fibers typically achieve elongations at break of 500%, delivering the high elastic recovery, tenacity, and retractive power required for stretchable fabrics in apparel, medical compression garments, and athletic wear [3]. The exact difunctionality of PTMEG and its ability to undergo strain-induced crystallization in the soft segment are unique molecular attributes that alternative polyols cannot replicate, making PTMEG the irreplaceable industry standard for premium spandex.

Transparent and Optically Clear Polyurethane Components

For applications demanding both mechanical integrity and optical clarity, PTMEG is uniquely positioned. Comparative data demonstrate that polyurethane films based on PTMG (PTMEG) exhibit thermal stability, two-phase compatibility, and mechanical strength superior to those based on PPG and PEG, while simultaneously achieving transmittance significantly better than PEG and comparable to PPG [4]. This combination of properties is not achievable with alternative polyether diols. Procurement of PTMEG for transparent polyurethane applications—including medical device housings, protective films, optical lenses, and transparent elastomeric seals—is therefore justified by quantitative performance data showing that no alternative polyol delivers the same balance of optical clarity and mechanical robustness.

Hydrolytically Stable Polyurethane Components for Humid and Aqueous Environments

PTMEG is the engineering material of choice for polyurethane components expected to perform in humid, wet, or submerged conditions. The ether backbone of PTMEG provides categorical resistance to hydrolytic cleavage that polyester polyols cannot match [5]. This hydrolytic stability is a fundamental material property, not a formulation-dependent variable. Applications validated by this evidence include underwater seals, marine elastomer components, water-treatment equipment parts, and outdoor polyurethane coatings in high-humidity climates. Selecting a polyester polyol for any of these applications would result in predictable and premature degradation, making PTMEG procurement a performance-based necessity rather than a cost-driven option.

Thermoplastic Polyurethane (TPU) Formulations Requiring Tailored Modulus and Tear Strength

The molecular weight grade of PTMEG directly determines the mechanical property profile of the resulting TPU. Comparative data establish that PTMEG-1000 yields superior comprehensive mechanical properties compared to PTMEG-1800, with enhanced 100% modulus, 300% modulus, and tear strength that exceed the performance of commercial TPU benchmarks [6]. Formulators requiring higher modulus, greater tear resistance, and optimized dynamic properties should specify PTMEG-1000; applications prioritizing elongation and low-temperature flexibility may benefit from PTMEG-2000. This grade-dependent performance differentiation makes molecular weight specification a critical procurement parameter, with PTMEG offering a tunable performance envelope that alternative polyols cannot provide within the same chemical family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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